REACTION_CXSMILES
|
C(O)C.O1C[CH2:7][CH2:6][CH2:5]1.[C:9]1([O:15]C)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Li]>N.Cl>[CH2:5]([C:10]1[C:9](=[O:15])[CH2:14][CH2:13][CH2:12][CH:11]=1)[CH2:6][CH3:7] |^1:16|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −78° C. until a white solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to yield a deep blue solution
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
CUSTOM
|
Details
|
the ammonia was removed under a stream of nitrogen
|
Type
|
DISSOLUTION
|
Details
|
The solid residue remaining was dissolved in a minimum amount of water
|
Type
|
EXTRACTION
|
Details
|
extracted several times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether phase was washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated under reduced pressure at 0° C.
|
Type
|
CUSTOM
|
Details
|
to provide an oil
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted several times with diethyl ether
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed with saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica, 89:11 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |